N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
Description
Overview of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis
Halogenated pyridine derivatives are fundamental building blocks in organic synthesis, prized for their utility in constructing a vast array of more complex molecules. nih.govresearchgate.net Their prevalence is particularly notable in the development of pharmaceuticals and agrochemicals. nih.gov The incorporation of halogen atoms onto the pyridine ring serves several critical functions. Firstly, halogens act as versatile synthetic handles, enabling a wide range of cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig amination) to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is essential for the modular assembly of intricate molecular architectures. nih.gov
Furthermore, the nature and position of the halogen can profoundly influence the electronic properties of the pyridine ring, affecting its reactivity and the properties of the final molecule. The introduction of halogens is a key strategy in rational drug design for modulating factors like metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov Heavy halogens, including iodine, are particularly significant for their ability to participate in halogen bonding, a specific type of non-covalent interaction that can enhance a ligand's binding affinity to its biological target. acs.org The development of selective and efficient methods for the halogenation of pyridines remains an active area of research, addressing the challenge that electron-deficient rings like pyridine can be difficult to functionalize under standard electrophilic aromatic substitution conditions. nih.gov
Significance of Acetamide (B32628) Functionality in Pyridine Scaffolds for Academic Research
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 7,000 existing drug molecules. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets like enzymes and receptors. nih.govrsc.org The presence of a pyridine motif can enhance a drug's biochemical potency, improve metabolic stability, and increase permeability. nih.gov
Current Research Landscape and Scope Pertaining to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
This compound is primarily utilized in the research and development sector as a specialized chemical intermediate. Its structure is particularly well-suited for the synthesis of complex molecules targeted for therapeutic applications. The current research landscape for this compound is largely defined by its role as a precursor in the discovery of novel anticoagulants.
Specifically, patent literature indicates that scaffolds structurally related to this compound are employed in the synthesis of Factor XIa (FXIa) inhibitors. nih.govgoogleapis.comgoogle.com FXIa is a key enzyme in the blood coagulation cascade, and its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.gov
The specific combination of substituents on this compound is synthetically advantageous. The iodo group at the 5-position is an excellent leaving group for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The fluoro group at the 6-position can modulate the electronic properties of the ring and may remain in the final target molecule to enhance its pharmacological profile. The acetamide group at the 2-position provides a point for further chemical modification or can serve as a key binding element in the final inhibitor. The commercial availability of this compound facilitates its use in synthetic campaigns aimed at producing libraries of potential FXIa inhibitors for structure-activity relationship (SAR) studies. chemscene.com Therefore, the scope of research pertaining to this compound is focused on its application as a strategic building block in the development of next-generation antithrombotic agents. googleapis.com
Structure
3D Structure
Properties
IUPAC Name |
N-(6-fluoro-5-iodopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLTKCGMDIQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468580 | |
| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884660-46-2 | |
| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Chemical Reactivity and Transformation Pathways of N 6 Fluoro 5 Iodopyridin 2 Yl Acetamide
Reactivity of the Pyridine (B92270) Ring System
The inherent electronic properties of the pyridine nucleus, significantly modified by its substituents, govern its susceptibility to aromatic substitution reactions.
The pyridine ring is classified as an electron-deficient π-system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. nih.gov This electronic deficiency makes the ring significantly less nucleophilic than benzene (B151609) and thus highly resistant to electrophilic aromatic substitution (EAS). nih.govwikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which proceed readily with benzene derivatives, are nearly impossible to perform directly on an unsubstituted pyridine ring without harsh conditions. wikipedia.orgmasterorganicchemistry.com
In the case of N-(6-fluoro-5-iodopyridin-2-yl)acetamide, the deactivating effect of the ring nitrogen is further intensified by the inductive electron-withdrawing effects of the fluoro and iodo substituents. Although the acetamido group at the C-2 position is typically an activating, ortho-, para-directing group in carbocyclic aromatic systems, its ability to donate electron density via resonance is largely negated by the powerful deactivating influences present in the molecule. wikipedia.org Furthermore, the acidic conditions often required for EAS reactions would lead to the protonation of the pyridine nitrogen, creating a pyridinium (B92312) salt. This positive charge dramatically increases the electron deficiency of the ring, further deactivating it towards attack by electrophiles. wikipedia.org Consequently, electrophilic aromatic substitution is not a synthetically viable pathway for the functionalization of this compound.
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). lookchem.comresearchgate.net This reactivity is enhanced by the presence of good leaving groups, such as halogens, at positions ortho or para to the ring nitrogen (the C-2, C-4, and C-6 positions), as these are the most electron-poor sites.
In this compound, the fluoro group is located at the C-6 position, which is para to the ring nitrogen and thus highly activated for nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions on electron-deficient rings often follows the order F > Cl > Br > I. lookchem.comnih.gov This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and renders the attached carbon atom highly electrophilic. lookchem.com Therefore, the C-6 position is the most probable site for nucleophilic displacement.
| Nucleophile | Reagent Example | Product Structure | Product Name | Description |
|---|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | N-(6-Methoxy-5-iodopyridin-2-yl)acetamide | Displacement of the fluoride (B91410) by a methoxy (B1213986) group to form a pyridine ether derivative. | |
| Amine | Pyrrolidine | N-(5-Iodo-6-(pyrrolidin-1-yl)pyridin-2-yl)acetamide | Substitution with a secondary amine, leading to the formation of a new C-N bond. | |
| Thiolate | Sodium Thiophenoxide (PhSNa) | N-(5-Iodo-6-(phenylthio)pyridin-2-yl)acetamide | Formation of a thioether by displacement of fluoride with a thiolate nucleophile. |
Transformations Involving the Halogen Substituents
The fluoro and iodo groups on the pyridine ring are not merely leaving groups in SNAr reactions; they also enable a wide array of other transformations, particularly transition-metal-catalyzed cross-coupling and metal-halogen exchange reactions.
As established, the C-6 fluoro group is the most reactive site for SNAr. This selective reactivity allows for the introduction of various oxygen, nitrogen, and sulfur nucleophiles at this position while leaving the iodo group at C-5 untouched. This orthogonality is synthetically valuable, as the remaining iodo group can be used for subsequent functionalization via different chemical methods. The efficiency of fluoride displacement makes this a reliable strategy for building molecular complexity. nih.govnih.gov
| Nucleophile Class | Typical Conditions | Product Type |
|---|---|---|
| Alcohols/Phenols | NaH, K2CO3, or Cs2CO3 in polar aprotic solvents (e.g., DMF, DMSO) | Aryl Ethers |
| Primary/Secondary Amines | Heat in a polar solvent, often with a non-nucleophilic base (e.g., DIPEA) | 2,6-Disubstituted Pyridines |
| Thiols | Base (e.g., NaH, K2CO3) in polar aprotic solvents | Aryl Thioethers |
While the iodo group can participate in SNAr reactions, it is significantly less reactive than the fluoro group in this context. lookchem.com The primary synthetic utility of the aryl iodide moiety lies in its exceptional reactivity in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to low-valent palladium complexes, initiating catalytic cycles that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This makes the iodo group a versatile handle for late-stage diversification.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4, aqueous base (e.g., Na2CO3) | C-C | Biaryl or Styrenyl Pyridines |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI, amine base (e.g., Et3N) | C-C (sp) | Alkynylpyridines |
| Heck Coupling | Alkene | Pd(OAc)2, phosphine (B1218219) ligand, base | C-C (sp2) | Styrenylpyridines |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, phosphine ligand (e.g., Xantphos), strong base (e.g., NaOtBu) | C-N | Aminopyridines |
| Stille Coupling | Organostannane | Pd(PPh3)4 | C-C | Aryl/Alkyl Pyridines |
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The acetamido group is recognized as a potent DMG. harvard.edu
In this compound, the acetamido group at C-2 could potentially direct lithiation to the C-3 position. This would typically involve initial deprotonation of the acidic N-H proton, followed by a second deprotonation at C-3 upon treatment with at least two equivalents of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi).
However, a significant competing pathway is lithium-halogen exchange. The carbon-iodine bond is particularly susceptible to this reaction, which is often much faster than C-H deprotonation, especially at low temperatures. uwindsor.ca The reaction of an organolithium reagent with the C-5 iodo group would generate a lithiated species at the C-5 position. The outcome of the reaction is therefore highly dependent on the specific conditions employed.
| Pathway | Position of Lithiation | Key Interacting Group | Typical Conditions | Subsequent Reaction with Electrophile (E+) |
|---|---|---|---|---|
| Directed Ortho-Metalation (DoM) | C-3 | -NHCOCH3 (at C-2) | ≥2 eq. R-Li, often at warmer temperatures (e.g., 0 °C) | Introduction of an electrophile at the C-3 position. |
| Lithium-Iodine Exchange | C-5 | -I (at C-5) | 1 eq. R-Li, typically very fast at low temperatures (e.g., -78 °C) | Introduction of an electrophile at the C-5 position. |
Trapping the resulting organolithium intermediate with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would introduce a new substituent at either the C-3 or C-5 position, providing another route to highly functionalized pyridine derivatives.
Reactivity of the Acetamide (B32628) Functionality
The acetamide group (-NHC(O)CH₃) at the 2-position of the pyridine ring is a crucial site for chemical modification. Its reactivity is influenced by the electronic effects of the fluoro and iodo substituents on the pyridine ring.
Amide Bond Transformations
The amide bond of this compound can undergo cleavage through hydrolysis, typically under acidic or basic conditions, to yield 2-amino-6-fluoro-5-iodopyridine. This deacetylation reaction is a common strategy to unmask the amino group for further functionalization. The reaction conditions for this transformation are critical to avoid undesired side reactions involving the halogen substituents.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (Deacetylation) | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH), Heat | 2-Amino-6-fluoro-5-iodopyridine |
This table is illustrative and based on general amide hydrolysis principles.
N-Alkylation and Acylation Reactions
The nitrogen atom of the acetamide group can, in principle, undergo alkylation or acylation. However, direct N-alkylation of the amide nitrogen is often challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. Strong bases are typically required to deprotonate the amide, forming an amidate anion, which is then more susceptible to reaction with an alkylating agent.
Similarly, N-acylation of the existing acetamide is generally not a favorable process. Instead, acylation reactions are more likely to occur after deacetylation to the corresponding amine.
| Reaction | Reagents and Conditions | Potential Product | Notes |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(6-fluoro-5-iodopyridin-2-yl)acetamide | Requires forcing conditions due to low nucleophilicity of the amide nitrogen. |
This table represents potential reactivity based on general principles of amide chemistry.
Tandem and Cascade Reactions Utilizing the Compound's Multiple Functional Groups
The presence of multiple reactive sites on this compound opens up possibilities for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. The iodo group at the 5-position is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Heck reactions. These can be combined with subsequent cyclization reactions involving the acetamide group or the newly introduced substituent.
For instance, a Sonogashira coupling of the iodo group with a terminal alkyne could be followed by an intramolecular cyclization, potentially involving the amide nitrogen or oxygen, to construct fused heterocyclic systems. The specific pathway of such a cascade would be highly dependent on the nature of the coupling partner and the reaction conditions employed.
Hypothetical Tandem Reaction:
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd catalyst, Cu(I) co-catalyst, Base | N-(6-Fluoro-5-(alkynyl)pyridin-2-yl)acetamide |
| 2 | Intramolecular Cyclization | Heat or Catalyst | Fused Pyridine Heterocycle |
This table outlines a hypothetical reaction sequence and is not based on experimentally verified results for this specific compound.
The interplay between the different functional groups in this compound makes it a valuable building block in synthetic organic chemistry, offering multiple avenues for the construction of more complex molecular architectures. Further research into the specific reactivity of this compound will likely uncover novel and efficient synthetic methodologies.
Iv. Derivatization Strategies and Analogs of N 6 Fluoro 5 Iodopyridin 2 Yl Acetamide
Synthesis of Pyridine (B92270) Ring-Substituted Derivatives
The pyridine core of N-(6-fluoro-5-iodopyridin-2-yl)acetamide contains two halogen substituents, the iodine at the C5 position and the fluorine at the C6 position, which serve as versatile handles for introducing a variety of functional groups through established synthetic methodologies.
The carbon-iodine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions allow for the introduction of a wide array of alkyl, aryl, and heteroaryl moieties, significantly diversifying the core structure.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the parent iodo-compound with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is widely used for creating biaryl structures and is tolerant of many functional groups. researchgate.netmdpi.com For example, reacting this compound with various arylboronic acids would yield the corresponding 5-aryl-6-fluoropyridin-2-yl acetamide (B32628) derivatives. nih.gov
Stille Coupling: The Stille reaction couples the iodo-scaffold with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the introduction of vinyl, alkynyl, aryl, and alkyl groups. harvard.edu Though effective, the toxicity of organotin reagents is a significant drawback. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the preferred method. soton.ac.ukresearchgate.net It involves the reaction of the parent compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt. researchgate.netnih.gov This reaction provides a direct route to 5-alkynyl derivatives, which can serve as precursors for further functionalization.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Substituent (at C5) | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl | N-(5-Aryl-6-fluoropyridin-2-yl)acetamide |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Alkyl, Alkenyl, Aryl | N-(5-R-6-fluoropyridin-2-yl)acetamide |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | N-(5-Alkynyl-6-fluoropyridin-2-yl)acetamide |
The introduction of heteroatom-based groups, such as the amino group, can be achieved by targeting either the C-F or C-I bond, primarily through nucleophilic aromatic substitution or palladium-catalyzed amination.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen atom. libretexts.orglibretexts.org This allows for the displacement of the fluoride (B91410) ion by nitrogen nucleophiles, such as ammonia (B1221849) or primary/secondary amines, to yield 6-amino derivatives. nih.gov SNAr reactions on fluoroarenes are often favored over other halogens because the highly electronegative fluorine atom strongly polarizes the carbon, making it more susceptible to nucleophilic attack, which is the rate-determining step. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It is typically used to couple aryl halides (or triflates) with amines. rug.nl In the case of this compound, this reaction would preferentially occur at the more reactive C-I bond, leading to the synthesis of 5-amino substituted analogs. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.org The choice of ligand is critical and has evolved to allow for the coupling of a wide range of amine substrates under increasingly mild conditions. libretexts.org
| Reaction Type | Target Position | Reagent | Catalyst System (Typical) | Product Class |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C6-F | Amine (R₂NH) | None (Heat, Base) | N-(6-Amino-5-iodopyridin-2-yl)acetamide |
| Buchwald-Hartwig Amination | C5-I | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | N-(5-Amino-6-fluoropyridin-2-yl)acetamide |
Modifications of the Acetamide Side Chain
Alterations to the acetamide group at the C2 position provide another avenue for creating analogs. These modifications can range from simple homologation of the alkyl chain to the introduction of more complex substituted amide linkages. The general strategy involves a two-step sequence: deacetylation to reveal the free amine, followed by re-acylation.
To generate analogs with different alkyl groups (e.g., propanamide, butanamide), the parent compound must first be N-deacetylated. This can be achieved under harsh acidic or basic conditions that hydrolyze the amide bond. etsu.edu Milder, more selective methods, such as using Schwartz's reagent, have also been developed for chemoselective N-deacetylation in the presence of other sensitive functional groups. nih.govresearchgate.net The resulting 6-fluoro-5-iodopyridin-2-amine (B1313334) is then re-acylated using a different acid chloride or anhydride (B1165640) (e.g., propanoyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. semanticscholar.org
This strategy follows the same deacetylation/re-acylation pathway but employs more complex acylating agents. For instance, using acid chlorides that contain other functional groups (e.g., chloroacetyl chloride, methoxyacetyl chloride) allows for the introduction of reactive handles or property-modifying substituents onto the side chain. This approach can be used to append aromatic rings, heterocyclic systems, or other functionalities to the core structure via the amide linkage. nih.gov
Isotopic Labeling and Radiochemical Synthesis
Isotopic labeling is essential for a variety of advanced research applications, including metabolic studies and in vivo imaging techniques like Positron Emission Tomography (PET).
Radiochemical Synthesis with Fluorine-18 (B77423): For PET imaging, the introduction of the positron-emitting radionuclide fluorine-18 (18F, t1/2 ≈ 109.8 min) is of great interest. nih.govnih.gov The synthesis of [18F]-labeled this compound would typically involve a late-stage radiofluorination step. This is often accomplished via nucleophilic substitution, where cyclotron-produced [18F]fluoride is used to displace a suitable leaving group on a precursor molecule. mdpi.com For labeling the 6-position, a precursor such as N-(5-iodo-6-nitropyridin-2-yl)acetamide could be used, where the nitro group is displaced by [18F]fluoride. Alternatively, organometallic precursors, such as boronic esters, can be used in copper-mediated 18F-labeling procedures. mdpi.com
Deuterium (B1214612) Labeling: The introduction of deuterium (2H), a stable isotope of hydrogen, is a common strategy in medicinal chemistry to alter a compound's metabolic profile. princeton.edu The "kinetic isotope effect" can slow the rate of enzymatic C-H bond cleavage, potentially leading to improved pharmacokinetic properties. mdpi.com Deuterium can be incorporated into the this compound structure in several ways. For example, using deuterated acetic anhydride (d6-Ac₂O) during the final acylation step would produce a molecule with a deuterated acetyl group (N-acetyl-d3). biomedres.us Alternatively, specific C-H bonds on the pyridine ring could be deuterated using H-D exchange reactions catalyzed by metals like palladium. mdpi.com
| Isotope | Labeling Purpose | Typical Precursor | Labeling Reagent | Example Labeled Position |
|---|---|---|---|---|
| Fluorine-18 (¹⁸F) | PET Imaging | N-(5-iodo-6-nitropyridin-2-yl)acetamide | K[¹⁸F]F, Kryptofix 2.2.2 | 6-position of pyridine ring |
| Deuterium (²H or D) | Metabolic Stability Studies | 6-Fluoro-5-iodopyridin-2-amine | Acetic anhydride-d₆ | Acetamide methyl group |
Synthesis of Fluorine-18 Labeled Analogs via Nucleophilic Heteroaromatic Substitution
The synthesis of fluorine-18 ([¹⁸F]) labeled analogs of this compound can be effectively achieved through nucleophilic heteroaromatic substitution (SNA_r). The pyridine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. This reactivity is a cornerstone for the incorporation of [¹⁸F]fluoride. nih.govepa.gov
For a molecule like this compound, a common strategy would involve a precursor where the 6-position is occupied by a suitable leaving group that can be displaced by no-carrier-added (n.c.a.) [¹⁸F]fluoride. Excellent leaving groups for this purpose include nitro (-NO₂) or trialkylammonium salts (-N⁺R₃). nih.govresearchgate.net The synthesis would start with a precursor such as N-(5-iodo-6-nitropyridin-2-yl)acetamide. This precursor, upon reaction with an activated [¹⁸F]fluoride complex, such as K[¹⁸F]F-Kryptofix 222 (K₂₂₂), would yield the desired [¹⁸F]-N-(6-fluoro-5-iodopyridin-2-yl)acetamide. epa.gov
The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures, often enhanced by microwave irradiation to shorten reaction times. nih.govnih.gov The electron-withdrawing nature of the pyridine nitrogen facilitates the formation of the Meisenheimer intermediate, which is a key step in the SNAr mechanism. frontiersin.org
Table 1: Representative Conditions for [¹⁸F]Fluorination on Pyridine Rings via SNAr
| Precursor | Leaving Group | Reagents | Solvent | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) |
| 3-methoxy-2-nitropyridine | -NO₂ | K[¹⁸F]F/K₂₂₂ | DMF | 140 | 1-30 | 70-89% |
| 3-methyl-2-nitropyridine | -NO₂ | K[¹⁸F]F/K₂₂₂ | DMF | 140 | 1-30 | 70-89% |
| [Pyridinyl]trimethylammonium triflate | -N⁺(CH₃)₃ | K[¹⁸F]F/K₂₂₂ | DMSO | 120-150 | 1-2 (Microwave) | High |
This table presents data from analogous reactions on substituted pyridines to illustrate typical conditions and yields. Specific data for this compound precursors is not available in the cited literature. nih.govepa.gov
Carbon-11 (B1219553) Carbonylation Methodologies for Acetamide Derivatives
The iodine atom at the 5-position of this compound serves as an ideal handle for introducing a carbon-11 ([¹¹C]) label via transition metal-mediated carbonylation reactions. nih.gov This methodology is a powerful tool for synthesizing a wide array of [¹¹C]-carbonyl compounds, including amides, esters, and ketones, from [¹¹C]carbon monoxide ([¹¹C]CO). mdpi.com
Palladium-catalyzed carbonylation is the most common approach. In this process, an aryl iodide precursor (in this case, this compound) undergoes oxidative addition to a palladium(0) complex. The resulting arylpalladium(II) intermediate then coordinates with [¹¹C]CO, followed by migratory insertion of the carbonyl group. The final step involves reductive elimination, often after reaction with an amine or alcohol, to yield the [¹¹C]-labeled product.
For instance, to synthesize a [¹¹C]carboxamide analog, this compound could be reacted with [¹¹C]CO and an appropriate amine in the presence of a palladium catalyst and a phosphine ligand. The choice of ligand, such as Xantphos, can be critical for achieving high efficiency and selectivity, even allowing the reaction to proceed at atmospheric pressure. nih.gov
Table 2: Palladium-Catalyzed [¹¹C]CO Carbonylation of Aryl Halides
| Aryl Halide Substrate | Nucleophile | Catalyst/Ligand System | Pressure | Product Type | Radiochemical Yield (RCY) |
| Aryl Iodide | Amine | Pd(0) / Phosphine | High | [¹¹C]Amide | Variable |
| Aryl Bromide | Sulfonamide | Pd₂(dba)₃ / Xantphos | 1 atm | [¹¹C]Acylsulfonamide | 9.0% |
| Aryl Iodide | Sulfonamide | Pd₂(dba)₃ / Xantphos | 1 atm | [¹¹C]Acylsulfonamide | 84% |
| 6-Iodoquinoline | Amine | Pd(OAc)₂ / Xantphos | 1 atm | [¹¹C]Quinoline-carboxamide | up to 98% |
This table showcases the versatility and efficiency of [¹¹C]CO carbonylation with various aryl halides, demonstrating the high potential for applying this method to this compound. nih.govnih.gov
V. Advanced Spectroscopic and Structural Characterization of N 6 Fluoro 5 Iodopyridin 2 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the fluorine and iodine substituents, as well as the acetamido group. Spin-spin coupling interactions between adjacent protons would provide valuable information regarding their relative positions on the pyridine ring.
A representative data table for ¹H NMR would include columns for the assigned proton, its chemical shift in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet), the coupling constant (J) in Hertz (Hz), and the integration value.
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct resonance. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a characteristic coupling (¹JCF).
A data table for ¹³C NMR would list the assigned carbon atom, its chemical shift (δ) in ppm, and any observed carbon-fluorine coupling constants (J) in Hz.
Fluorine-19 NMR (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (if any) would be observable.
A data table for ¹⁹F NMR would specify the assigned fluorine atom and its chemical shift (δ) in ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of this compound would provide a highly accurate measurement of its mass-to-charge ratio (m/z). This precise mass measurement allows for the determination of the elemental formula of the molecule, confirming its atomic composition. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one iodine atom.
A data table for HRMS would present the calculated m/z for the molecular ion [M+H]⁺ and the experimentally observed m/z, confirming the elemental formula.
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. While specific fragmentation data for this compound is not extensively published, a probable fragmentation pathway can be predicted based on the known behavior of related compounds, such as N-acetylated amines, halogenated pyridines, and iodo-aromatics. libretexts.orgnih.govdocbrown.infodocbrown.info
Upon electron impact ionization (EI), the molecule would form a molecular ion [M]•+. The fragmentation of this ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
A primary fragmentation event would likely be the cleavage of the C-I bond, which is typically the weakest bond in such molecules. This would result in the loss of an iodine radical (I•), leading to a significant fragment ion. docbrown.infodocbrown.info Another prominent fragmentation is the α-cleavage adjacent to the amide nitrogen, a common pathway for N-acetyl compounds. libretexts.orgdtic.mil This could involve the loss of a ketene (B1206846) molecule (CH2=C=O) or an acetyl radical (•COCH3).
The pyridine ring itself can undergo characteristic cleavages. For instance, the loss of HCN or related fragments is a known pathway for pyridine derivatives. researchgate.net The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF from certain fragment ions.
A plausible fragmentation pathway is summarized below:
Initial Ionization : Formation of the molecular ion [C7H6FIN2O]•+.
Loss of Iodine : Cleavage of the C-I bond to yield [C7H6FN2O]•+ and an iodine radical.
Amide Bond Cleavage :
Loss of ketene (CH2=C=O) via McLafferty rearrangement if a suitable gamma-hydrogen is available, although less likely in this specific structure.
Cleavage of the N-C(O) bond to lose an acetyl radical (•COCH3), forming a pyridinylaminium ion.
Cleavage of the (O)C-CH3 bond to lose a methyl radical (•CH3).
Pyridine Ring Fragmentation : Subsequent fragmentation of the pyridine-containing ions could involve the loss of small neutral molecules like HCN.
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Origin |
|---|---|---|
| [C7H6FIN2O]•+ (Molecular Ion) | 280 | Parent Molecule |
| [C7H6FN2O]+ | 153 | Loss of •I |
| [C5H4FIN]+ | 222 | Loss of •NHCOCH3 |
| [C2H3O]+ (Acetyl Cation) | 43 | Cleavage of N-C(O) bond |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide and substituted pyridine moieties. bas.bgresearchgate.netchegg.comchemicalforums.com By comparing the observed frequencies with those of related structures like acetanilide (B955) and fluoropyridines, a detailed assignment of the spectral features can be made. bas.bgresearchgate.net
Key expected vibrational modes include:
N-H Stretch : A sharp absorption band in the region of 3250-3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
C=O Stretch (Amide I) : A strong, prominent band typically appears between 1660 and 1700 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.
N-H Bend (Amide II) : This band, resulting from a coupling of the N-H bending and C-N stretching vibrations, is expected in the range of 1510-1570 cm⁻¹.
Aromatic C=C and C=N Stretches : Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
C-F Stretch : The carbon-fluorine stretching vibration typically gives rise to a strong absorption in the 1100-1250 cm⁻¹ region. researchgate.net
C-I Stretch : The carbon-iodine stretch is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | 3250 - 3350 | Medium-Strong |
| Amide (C=O) | Stretching (Amide I) | 1660 - 1700 | Strong |
| Amide (N-H) | Bending (Amide II) | 1510 - 1570 | Medium-Strong |
| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 | Medium-Strong (multiple bands) |
| C-F | Stretching | 1100 - 1250 | Strong |
| C-I | Stretching | 500 - 600 | Medium |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the publicly available literature, insights into its likely solid-state conformation can be gleaned from studies of related fluorinated pyridines and acetamide derivatives. acs.orgresearchgate.net
A hypothetical crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles, confirming the geometry of the molecule. It would also reveal the unit cell parameters and the space group of the crystal.
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | To be determined | Defines the symmetry operations within the crystal. |
| Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking | Governs the packing of molecules in the crystal lattice. |
| Dihedral Angle (Pyridine-Amide) | Small, indicating near co-planarity | Influences electronic conjugation and molecular shape. |
Chromatographic Purity and Separation Techniques (e.g., HPLC, Prep-HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its purification on a larger scale (preparative HPLC). The choice of chromatographic conditions is critical for achieving optimal separation from starting materials, by-products, and other impurities.
For a molecule with the polarity and functional groups of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. sielc.comsielc.comhelixchrom.comhelixchrom.com A typical RP-HPLC setup would involve a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Method development for this compound would involve optimizing several parameters:
Column : A C18 column is a standard choice, providing good retention for moderately polar compounds.
Mobile Phase : A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be effective for separating impurities with a range of polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the pyridine nitrogen. sielc.com
Detection : UV detection is suitable, as the pyridine ring is a strong chromophore. The detection wavelength would be set at the λmax of the compound for maximum sensitivity.
For purification, the analytical HPLC method can be scaled up to preparative HPLC (Prep-HPLC). labcompare.comresearchgate.netymc.co.jpyoutube.comresearchgate.net This involves using a larger diameter column packed with the same stationary phase and operating at a higher flow rate. The goal of Prep-HPLC is to isolate the compound of interest in high purity by collecting the corresponding fraction as it elutes from the column.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Reversed-Phase (e.g., C18, 10 µm, >20 mm ID) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | >20 mL/min |
| Detection | UV (e.g., at 254 nm or λmax) | UV (e.g., at 254 nm or λmax) |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
Vi. Computational and Theoretical Studies of N 6 Fluoro 5 Iodopyridin 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
The electronic structure of N-(6-fluoro-5-iodopyridin-2-yl)acetamide is characterized by the interplay of the π-system of the pyridine (B92270) ring, the electron-withdrawing effects of the fluorine and iodine atoms, and the electronic character of the acetamide (B32628) group. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.
The HOMO is expected to be localized primarily on the pyridine ring and the nitrogen atom of the acetamide group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the pyridine ring, influenced by the electron-withdrawing substituents, making the ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
Vibrational frequency analysis, often performed alongside geometry optimization in quantum chemical calculations, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. By comparing the calculated vibrational frequencies with experimental spectra, one can confirm the molecular structure and assign spectral bands to specific functional groups. nih.govresearchgate.net
For this compound, key vibrational modes would include the N-H and C=O stretching of the acetamide group, C-F and C-I stretching, and various vibrations of the pyridine ring. Theoretical calculations can help to resolve ambiguities in experimental spectra and provide a more detailed understanding of the molecule's vibrational behavior. researchgate.net
Table 2: Predicted ajor Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3400 | Acetamide |
| C=O Stretch | 1680 - 1720 | Acetamide |
| C-N Stretch | 1250 - 1350 | Pyridine Ring & Acetamide |
| C-F Stretch | 1000 - 1100 | Fluoro-Pyridine |
| C-I Stretch | 500 - 600 | Iodo-Pyridine |
Note: These are approximate ranges and can be influenced by the specific chemical environment and computational method used.
Molecular Docking and Dynamics Simulations (General Chemical Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand to the active site of a protein. nih.govnih.gov For this compound, docking studies could be employed to explore its potential interactions with various biological targets. These simulations can identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to binding affinity.
Molecular dynamics (MD) simulations can further investigate the stability of the docked complex over time, providing insights into the flexibility of the ligand and protein and the dynamics of their interaction. core.ac.uk This can help in understanding the mechanism of action and in the rational design of more potent analogs.
Prediction of Chemical Reactivity and Regioselectivity
Quantum chemical calculations can predict the reactivity and regioselectivity of a molecule by analyzing its electronic properties. Fukui functions and condensed-to-atom electrophilic and nucleophilic indices can be calculated to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.
For this compound, the pyridine ring is activated by the amino group and deactivated by the halogen substituents. The distribution of electron density, influenced by the inductive and resonance effects of the substituents, will determine the most probable sites for chemical reactions. For instance, the positions ortho and para to the activating acetamide group (if it were on a benzene (B151609) ring) would be more susceptible to electrophilic substitution, but the pyridine nitrogen and halogen substituents complicate this prediction. Computational analysis can provide a more precise prediction of regioselectivity.
Conformational Analysis and Tautomerism Studies
This compound can exist in different conformations due to rotation around the C-N bond connecting the pyridine ring and the acetamide group. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.
Furthermore, N-(pyridin-2-yl)acetamides can theoretically exist in different tautomeric forms, including the amide, iminol, and acylimino forms. Computational studies can predict the relative stabilities of these tautomers. For N-(pyridin-2-yl)acetamide, the amide form is generally found to be the most stable. researchgate.net The presence of the fluoro and iodo substituents on the pyridine ring of this compound would likely influence the tautomeric equilibrium, but the amide form is still expected to be predominant. researchgate.net
Structure-Property Relationships
Computational studies are valuable for establishing structure-property relationships, which correlate the structural features of a molecule with its physicochemical and biological properties. By systematically modifying the structure of this compound in silico (e.g., changing substituents, altering stereochemistry) and calculating relevant properties, one can develop models that predict the properties of new, unsynthesized analogs.
For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined biological activity. This approach can guide the optimization of lead compounds in drug discovery.
Mechanical Properties at the Molecular Level (e.g., Crystalline Flexibility)
Information regarding the molecular-level mechanical properties, including crystalline flexibility, of this compound is not documented in publicly available research. The study of mechanical properties at this scale often involves computational methods to predict how the crystal structure responds to external stress or strain. These theoretical investigations can reveal aspects of a material's elasticity, anisotropy, and potential for deformation, which are crucial for its application in various fields. In the absence of specific crystallographic data and dedicated computational studies for this compound, its mechanical characteristics at the molecular level remain uncharacterized.
Vii. Applications and Research Utility of N 6 Fluoro 5 Iodopyridin 2 Yl Acetamide in Chemical Sciences
Building Block in Organic Synthesis
The unique arrangement of reactive sites on the pyridine (B92270) ring positions this compound as a valuable intermediate for the construction of more complex molecular architectures.
The N-(6-Fluoro-5-iodopyridin-2-yl)acetamide scaffold serves as a foundational element for synthesizing intricate heterocyclic systems. The installed functional groups offer multiple pathways for elaboration. For instance, the acetamide (B32628) group can be hydrolyzed to the corresponding amine, 2-amino-6-fluoro-5-iodopyridine. This primary amine can then participate in cyclization reactions to form fused bicyclic systems, such as pyrido[2,3-b]pyrazines or imidazo[1,2-a]pyridines, which are privileged structures in medicinal chemistry. Furthermore, the halogen substituents can be sequentially replaced or modified to introduce additional complexity, enabling the creation of a diverse library of poly-substituted pyridine derivatives.
The carbon-iodine bond is a key feature of the molecule, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring. This is a powerful strategy for molecular diversification. Reactions such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed to introduce various substituents. soton.ac.uk For example, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl group, a versatile handle for further transformations like click chemistry or cycloisomerization reactions. soton.ac.uk
While direct C-H functionalization is a modern tool in synthesis, the presence of the highly reactive C-I bond on this substrate makes traditional cross-coupling methods the more common and predictable approach for modification at that site. mdpi.com
Table 1: Potential Cross-Coupling Reactions with this compound This table is interactive. Click on the headers to sort.
| Reaction Name | Coupling Partner | Reagent/Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl/Alkyl) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Alkenyl) |
| Buchwald-Hartwig | Amine, Alcohol | Pd Catalyst, Ligand, Base | C-N, C-O |
| Stille Coupling | Organostannane | Pd Catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl/Vinyl) |
Probes and Ligands in Chemical Biology Research
The structural motifs within this compound are frequently found in biologically active molecules, making it an attractive starting point for the development of chemical tools to study biological systems.
The halogen atoms on the pyridine ring are ideal handles for introducing radioisotopes for use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov
The iodine atom can be readily substituted with a radioactive isotope of iodine, such as Iodine-123 (for SPECT), Iodine-124 (for PET), or Iodine-131 (for radiotherapy and SPECT). nih.gov This is often achieved through an iododestannylation reaction, where a tributylstannyl precursor of the molecule is reacted with a source of radioactive iodide. nih.gov
Alternatively, the stable fluorine-19 atom could potentially be replaced with the positron-emitting isotope fluorine-18 (B77423), a widely used radionuclide for PET imaging. nih.gov The development of such radiolabeled tracers allows for the in-vivo visualization, quantification, and study of biological targets, such as receptors or enzymes in the brain, which is crucial for understanding disease and developing new therapeutics. nih.govradiologykey.com
Table 2: Potential Radioisotopes for Labeling this compound This table is interactive. Click on the headers to sort.
| Isotope | Imaging Modality | Position on Scaffold | Common Application |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | PET | 6-position (replacing ¹⁹F) | Metabolic, receptor, and neuroimaging |
| Iodine-123 (¹²³I) | SPECT | 5-position (replacing ¹²⁷I) | Receptor and transporter imaging |
| Iodine-124 (¹²⁴I) | PET | 5-position (replacing ¹²⁷I) | Pre-therapeutic dosimetry, antibody imaging |
| Iodine-131 (¹³¹I) | SPECT / Therapy | 5-position (replacing ¹²⁷I) | Thyroid imaging and therapy |
Materials Science Applications
Beyond its use in solution-phase chemistry, the compound's structure lends itself to applications in solid-state chemistry and materials science.
Co-crystal engineering is a strategy used to modify the physicochemical properties of a solid—such as solubility, stability, and melting point—without altering the covalent structure of the active molecule. This is achieved by crystallizing it with a second, benign molecule known as a "co-former."
This compound possesses multiple functional groups capable of participating in the non-covalent interactions that govern crystal packing, such as hydrogen bonds and halogen bonds. rsc.org The amide moiety has both a hydrogen bond donor (N-H) and acceptor (C=O), the pyridine nitrogen is a hydrogen bond acceptor, and the iodine atom is a potential halogen bond donor. This makes the molecule an excellent candidate for forming co-crystals with a variety of co-formers, particularly those containing hydrogen bond acceptors (like other pyridines or carboxylic acids) or halogen bond acceptors. rsc.org By systematically screening different co-formers, novel solid forms of the compound with tailored properties could be developed for various applications.
Table 3: Functional Groups and Potential Non-Covalent Interactions This table is interactive. Click on the headers to sort.
| Functional Group | Atom(s) | Role in Interaction | Potential Interacting Partner |
|---|---|---|---|
| Amide N-H | N-H | Hydrogen Bond Donor | Carboxylate, Pyridine N, Carbonyl O |
| Amide C=O | C=O | Hydrogen Bond Acceptor | Carboxylic Acid O-H, Amine N-H |
| Pyridine N | N | Hydrogen Bond Acceptor | Carboxylic Acid O-H, Amine N-H |
| Iodine | C-I | Halogen Bond Donor | Lewis bases (e.g., N, O, S atoms) |
| Fluorine | C-F | Weak H-Bond Acceptor | C-H donors |
Role in Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
This compound serves as a crucial building block in medicinal chemistry, particularly in the systematic exploration of structure-activity relationships (SAR). Its utility stems from the specific arrangement and electronic properties of its substituents on the pyridine ring, which allow for a nuanced investigation of how molecular structure influences biological activity. The presence of a fluorine atom, an iodine atom, and an acetamide group provides a unique combination of features for SAR studies, particularly in the development of enzyme inhibitors.
The 2-acetamidopyridine (B118701) core is a recognized scaffold in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com This structural motif is versatile and allows for the introduction of diverse functional groups, enabling the creation of complex molecules with tailored properties. chemimpex.com In SAR studies, the acetamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The introduction of halogen atoms, such as fluorine and iodine, is a common strategy in drug design to modulate the pharmacological profile of a lead compound. researchgate.net Halogens can influence a molecule's affinity, specificity, and permeability. acs.org
The fluorine atom at the 6-position of the pyridine ring in this compound is of particular interest. Due to its high electronegativity and small size, fluorine can alter the electronic distribution within the pyridine ring, influencing its basicity and potential for intermolecular interactions. In the context of SAR, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby enhancing the compound's stability and bioavailability.
The iodine atom at the 5-position introduces a bulky and lipophilic substituent. In SAR studies, this feature is exploited to probe the steric and hydrophobic requirements of a target's binding site. Furthermore, iodine can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. researchgate.netnih.gov This interaction can significantly contribute to the binding affinity and selectivity of an inhibitor. nih.gov The combination of both fluorine and iodine allows for a multipronged approach to optimizing ligand-target interactions.
In the development of kinase inhibitors, for example, halogenated ligands play a significant role in conferring specificity and affinity. nih.gov The pyridine ring itself can act as a bioisostere for other aromatic or heterocyclic systems, and the specific substitution pattern of this compound allows for the fine-tuning of interactions with the kinase hinge region, a critical area for inhibitor binding. The table below illustrates the key structural features of this compound and their respective roles in SAR studies.
| Structural Feature | Position | Potential Role in SAR Studies |
| Acetamide Group | 2 | Hydrogen bond donor/acceptor, scaffold for further modification |
| Iodine Atom | 5 | Steric bulk, lipophilicity, halogen bonding donor |
| Fluorine Atom | 6 | Metabolic blocker, modulation of ring electronics |
| Pyridine Ring | Core | Bioisosteric replacement, core scaffold |
By systematically modifying or replacing each of these components, medicinal chemists can elucidate the key molecular determinants for biological activity, leading to the design of more potent and selective therapeutic agents.
Overview of Patent Literature Pertaining to Pyridine-Acetamide Derivatives
The patent literature reveals a significant interest in pyridine-acetamide derivatives as bioactive molecules, with numerous patents claiming their use as inhibitors of various enzymes and modulators of signaling pathways implicated in a range of diseases. These patents underscore the therapeutic potential of this class of compounds and highlight their importance in drug discovery programs.
A prominent area of application for pyridine-acetamide derivatives is in the development of enzyme inhibitors . For instance, certain pyridine-acetamide derivatives have been patented as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in cancer therapy. epo.org These compounds have shown excellent inhibitory activity against CDK9 and CDK7, suggesting their potential for the treatment of various cancers, including blood cancers and solid tumors. epo.org
Another significant area of research highlighted in the patent literature is the use of N-pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway . google.com The Wnt pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer. Patents in this area describe compounds that specifically inhibit Porcupine (Porcn), an enzyme essential for the secretion of Wnt ligands. google.com The inhibition of Wnt signaling by these pyridine-acetamide derivatives presents a promising strategy for treating Wnt-mediated conditions.
The following table provides a summary of selected patent applications and the disclosed therapeutic applications of pyridine-acetamide derivatives.
| Patent Number | Title | Therapeutic Application | Target |
| EP4140997A1 | Pyridine acetamide derivative serving as CDK inhibitor, and preparation method therefor and use thereof | Cancer (blood cancers and solid tumors) | Cyclin-dependent kinases (CDK9/CDK7) epo.org |
| WO2016055786A1 | N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway | Cancer, sarcoma, melanoma, skin cancer, hematological tumors, lymphoma, carcinoma, and leukemia | Wnt signaling pathway (Porcupine) google.com |
| US11643408B2 | N-pyridinyl acetamide derivatives as inhibitors of the WNT signaling pathway | Conditions mediated by the Wnt signaling pathway | Wnt signaling pathway google.com |
These patents often claim a broad genus of pyridine-acetamide derivatives, with variations in the substitution patterns on the pyridine ring and the nature of the groups attached to the acetamide moiety. This broad scope allows for the protection of a wide range of potential drug candidates and underscores the versatility of the pyridine-acetamide scaffold in generating diverse chemical libraries for high-throughput screening and lead optimization. The consistent appearance of this scaffold in the patent literature points to its established role as a privileged structure in modern medicinal chemistry.
Viii. Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for synthesizing substituted pyridines is a continuous effort in organic chemistry. Future research could focus on novel synthetic pathways to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide that improve upon existing general methodologies for pyridine (B92270) synthesis. Key areas of exploration might include:
Catalytic C-H Functionalization: Direct and selective functionalization of pyridine C-H bonds is a sustainable approach that minimizes waste. rsc.org Research could target the development of catalysts that can selectively introduce the fluoro, iodo, and acetamido groups onto the pyridine core in a more atom-economical fashion.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.
Biocatalysis: The use of enzymes in organic synthesis is a growing area of green chemistry. Future work could explore the potential of engineered enzymes to catalyze specific steps in the synthesis of this compound, potentially leading to higher selectivity and milder reaction conditions.
A significant challenge in this area is achieving high regioselectivity in the functionalization of the pyridine ring, especially when multiple different substituents are being introduced. nih.gov
Exploration of Undiscovered Reactivity Patterns and Selectivity
The electronic properties of the pyridine ring in this compound are influenced by the presence of a fluorine atom (electron-withdrawing), an iodine atom (a good leaving group in cross-coupling reactions), and an acetamido group (an electron-donating group). This unique combination of substituents could lead to novel reactivity patterns. Future research could investigate:
Cross-Coupling Reactions: The iodine atom on the pyridine ring is a prime site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of these reactions would expand the synthetic utility of this compound as a building block for more complex molecules.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be susceptible to nucleophilic displacement, particularly given the electron-deficient nature of the pyridine ring. lookchem.comresearchgate.net Investigating the SNAr reactivity of this compound with various nucleophiles could open up avenues for further diversification of its structure.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Exploring the photochemical reactivity of this compound could uncover new and unexpected transformations. acs.orgacs.org
A key challenge will be to understand and control the interplay between the different functional groups to achieve selective transformations at a desired position on the pyridine ring.
Advanced Material Science Applications and Functional Materials
Pyridine-containing molecules are integral components of various functional materials due to their electronic and coordination properties. nih.govmdpi.comrsc.org Future research could explore the potential of this compound as a building block for:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of substituted pyridines make them suitable for use as electron-transporting or emissive materials in OLEDs.
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal ions, making this compound a potential ligand for the synthesis of novel MOFs with tailored properties for applications in gas storage, separation, or catalysis.
Functional Polymers: Incorporation of the this compound moiety into a polymer backbone could impart specific properties to the resulting material, such as thermal stability, fluorescence, or altered solubility. nih.gov
A significant challenge in this area is to establish clear structure-property relationships to guide the design of new materials with desired functionalities.
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and design of new molecules with desired properties. springernature.comnih.govsciencedaily.com In the context of this compound and its derivatives, AI could be employed to:
Predict Reactivity and Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the most likely products and optimal conditions for reactions involving this compound.
De Novo Design of Functional Molecules: Generative AI models can design novel molecules with specific predicted properties, using this compound as a starting point or a building block. youtube.com
Property Prediction: AI can be used to predict various physicochemical and biological properties of derivatives of this compound, helping to prioritize which molecules to synthesize and test. nih.gov
The primary challenge in this domain is the need for large, high-quality datasets to train accurate and reliable AI models. youtube.com For a less-studied compound like this compound, the lack of specific data would be a significant hurdle.
Multidisciplinary Research Prospects in Chemical and Material Sciences
The unique structural features of this compound open up possibilities for collaborative research across different scientific disciplines. Future prospects include:
Medicinal Chemistry: Substituted pyridines are a common motif in pharmaceuticals. researchgate.net Multidisciplinary teams of chemists and biologists could explore the potential biological activity of derivatives of this compound.
Supramolecular Chemistry: The potential for hydrogen bonding from the acetamido group and halogen bonding from the iodine atom could be explored in the design of self-assembling supramolecular structures.
Theoretical Chemistry: Computational studies could provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental work. researchgate.net
The main challenge for multidisciplinary research is fostering effective communication and collaboration between scientists with different areas of expertise to fully exploit the potential of this and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : A plausible route involves halogenation and substitution reactions. For example, iodination of a fluoropyridine precursor (e.g., 6-fluoropyridin-2-amine) using iodine monochloride (ICl) under controlled temperature (0–5°C), followed by acetylation with acetic anhydride in the presence of a base (e.g., pyridine) at 80–100°C . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, and catalyst presence.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., fluorine and iodine positions on the pyridine ring) and acetamide group integration .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (expected m/z: 280.04 for [M+H]⁺) .
- Elemental Analysis : Validate C, H, N, and halogen content against theoretical values (C₇H₆FIN₂O) .
Q. What solvents and conditions are optimal for its solubility in experimental settings?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s halogenated aromatic backbone. For aqueous solubility, use co-solvents like ethanol (20–30% v/v) and adjust pH to 6–8 to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces (MESP), and Fukui indices. These predict reactivity toward electrophiles/nucleophiles and correlate with spectroscopic data (e.g., FTIR vibrational modes) . Software like Gaussian or ORCA can model halogen interactions (C–I and C–F bond polarization) .
Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data for this compound?
- Methodology : Compare single-crystal X-ray diffraction data (e.g., C–I bond length ~2.09 Å) with DFT-optimized geometries. Discrepancies may arise from crystal packing effects or basis set limitations. Use hybrid functionals (e.g., M06-2X) and include dispersion corrections for improved accuracy .
Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?
- Methodology : Test Suzuki-Miyaura or Ullmann coupling reactions. The C–I bond’s lower activation energy (vs. C–F) facilitates oxidative addition to Pd(0) catalysts. Monitor regioselectivity via LC-MS and compare with control reactions using bromo/chloro analogs .
Experimental Design & Data Analysis
Q. What are the best practices for designing stability studies under varying pH and temperature?
- Methodology : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for halogenated acetamides) .
Q. How can researchers differentiate between N-acetylation and O-acetylation byproducts during synthesis?
- Methodology : Employ 2D NMR (HSQC, HMBC) to confirm amide bond formation. O-acetylation would show a carbonyl peak (¹³C ~170 ppm) correlated to an oxygen-bound proton (¹H ~2.1 ppm), absent in N-acetylation .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 280.04 g/mol | HRMS | |
| Purity | ≥95% | HPLC | |
| C–I Bond Length (X-ray) | ~2.09 Å | X-ray Diffraction | |
| HOMO-LUMO Gap (DFT) | ~4.2 eV | B3LYP/6-311++G(d,p) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
